molecular formula C24H22BrN3O2 B251058 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide

Cat. No.: B251058
M. Wt: 464.4 g/mol
InChI Key: FNBLYTPVUFNLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide, also known as BBR 3464, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a DNA-binding agent that has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 works by binding to DNA and interfering with its normal function. It forms covalent bonds with the DNA molecule, causing it to become distorted and preventing it from replicating properly. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 3464 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has several advantages for use in lab experiments. It is a potent and selective DNA-binding agent that has shown activity against a wide range of cancer cell lines. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the development of new formulations that can improve its solubility and enhance its bioavailability. Additionally, there is ongoing research into the use of this compound 3464 in combination with other cancer drugs to enhance its effectiveness. Finally, there is interest in exploring the potential use of this compound 3464 in other disease areas, such as infectious diseases and autoimmune disorders.

Synthesis Methods

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 is synthesized through a multistep process that involves the condensation of 4-bromoaniline and 4-bromobenzoyl chloride to form an intermediate, which is then reacted with piperazine to form the final product.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has been extensively studied for its potential use in cancer treatment. It has shown activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in animal models of cancer.

Properties

Molecular Formula

C24H22BrN3O2

Molecular Weight

464.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide

InChI

InChI=1S/C24H22BrN3O2/c25-20-12-10-18(11-13-20)23(29)26-21-8-4-5-9-22(21)27-14-16-28(17-15-27)24(30)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,26,29)

InChI Key

FNBLYTPVUFNLTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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